![molecular formula C9H12ClN3O3 B14942356 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B14942356.png)
2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated propylidene group, an amino group, and a carbamate linked to a methyl-substituted oxazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE typically involves multiple steps, starting with the preparation of the chlorinated propylidene intermediate. This intermediate is then reacted with an amino compound to form the desired product. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The chlorinated propylidene group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Organochlorine Compounds: A broad class of compounds containing chlorine atoms, known for their diverse chemical properties.
Uniqueness
What sets (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C9H12ClN3O3 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O3/c1-5(2)8(10)13-16-9(14)11-7-4-6(3)15-12-7/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
IQUBDUWUOYZXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


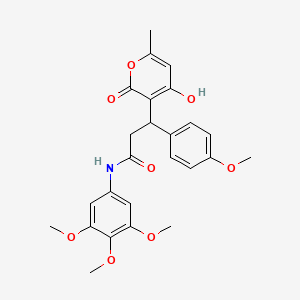
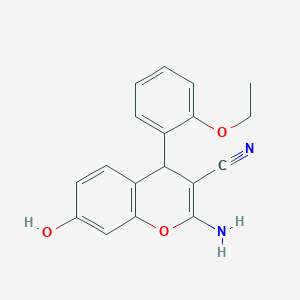
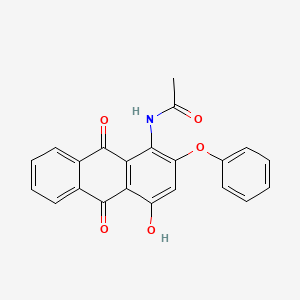
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)
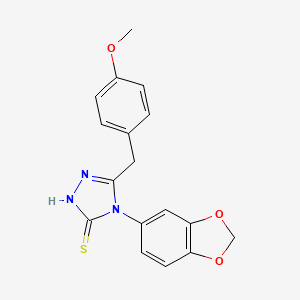
![N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B14942304.png)
![1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)

methylidene]-3-nitrobenzamide](/img/structure/B14942312.png)
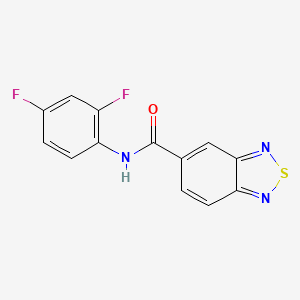
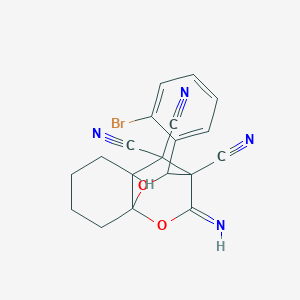
![4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942332.png)
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14942349.png)
